

An In-depth Technical Guide to Methyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl isoxazole-5-carboxylate*

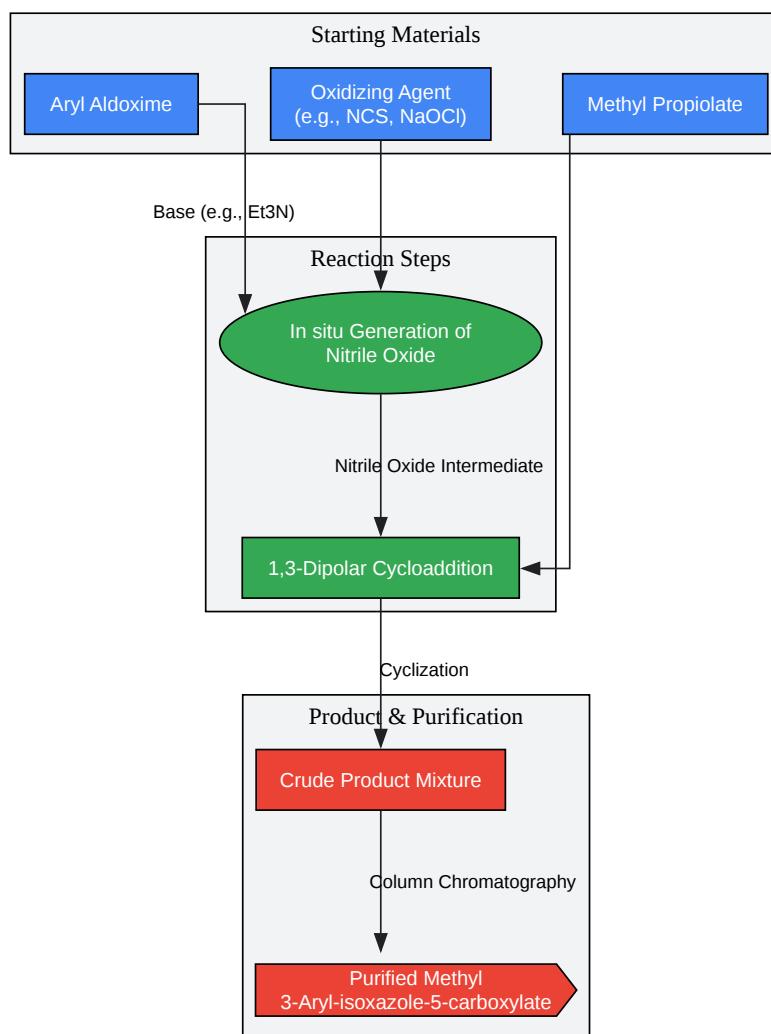
Cat. No.: B057465

[Get Quote](#)

Methyl isoxazole-5-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities, particularly in the fields of medicinal chemistry and materials science.^{[1][2][3]} Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, imparts unique chemical properties that make it a versatile scaffold for developing novel therapeutic agents and functional materials.^{[4][5]} This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Properties and Data

The fundamental properties of **methyl isoxazole-5-carboxylate** are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.


Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ NO ₃	[6][7][8]
Molecular Weight	127.10 g/mol	[6][9]
CAS Number	15055-81-9	[7][8]
Appearance	White to cream crystalline solid or powder	[3][8]
Melting Point	44.0 - 53.0 °C	[3][8]
IUPAC Name	methyl 1,2-oxazole-5-carboxylate	[6][8]
Solubility	Soluble in water, methanol, and ethanol	[3]
Exact Mass	127.026943022 Da	[6]

Synthesis and Experimental Protocols

The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry. For isoxazole-5-carboxylates, the most common and efficient methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of β -keto esters with hydroxylamine. [3][10][11]

General Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing the isoxazole ring with high regioselectivity.[3][11] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne dipolarophile, such as ethyl or methyl propiolate.[10]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of isoxazole-5-carboxylates via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate[10]

This protocol outlines a general procedure that may require optimization for specific substrates.

- Generation of the Nitrile Oxide:

- Dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

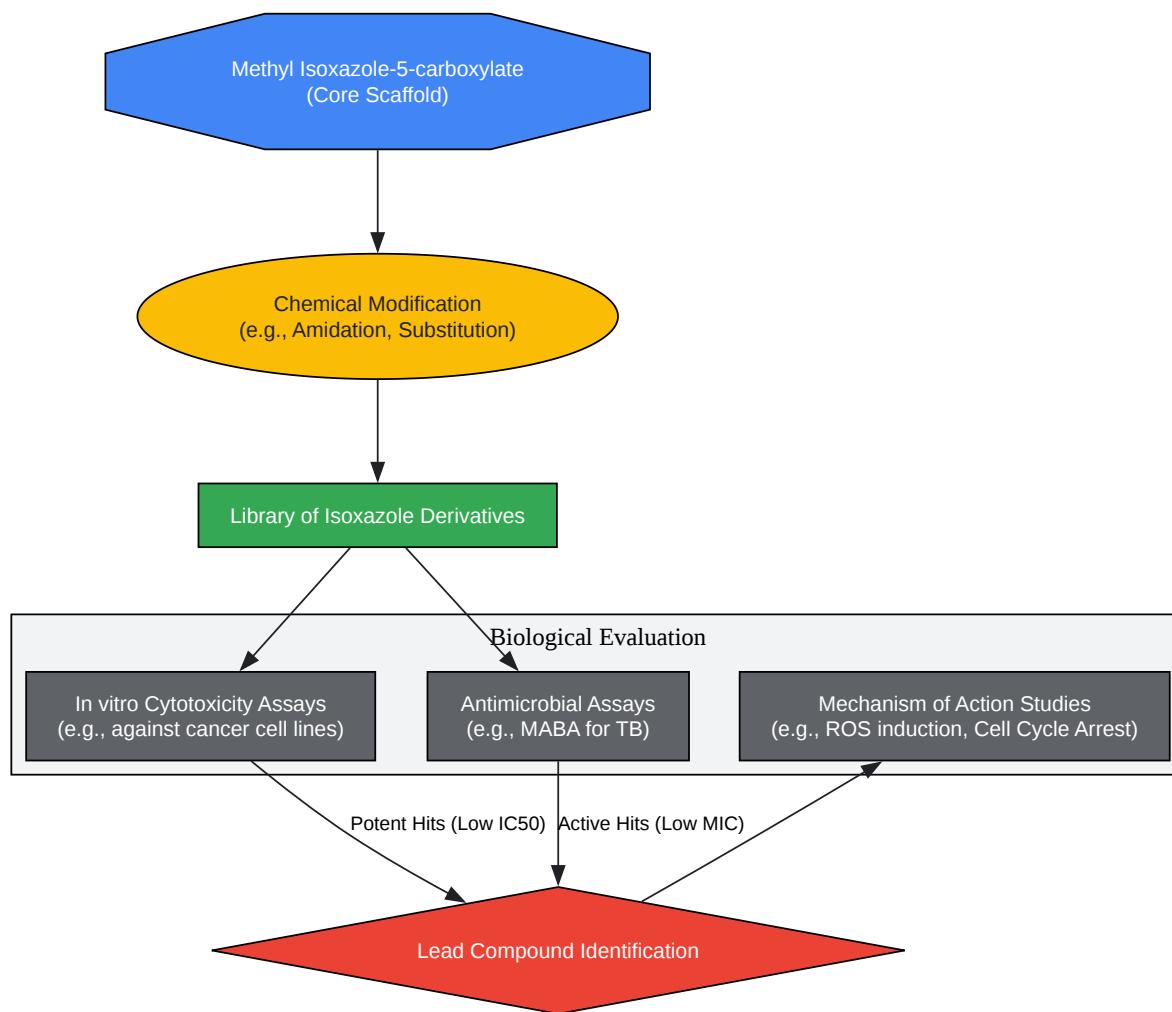
- Add a base, for example, triethylamine (1.1 eq.).
- Cool the mixture in an ice bath (0 °C).
- Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to the stirred mixture.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the nitrile oxide.[10]
- Cycloaddition Reaction:
- Once the formation of the nitrile oxide is complete, add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[10]
- Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed, as monitored by TLC.[10]
- Workup and Purification:
- Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.[10]

Synthesis from Isoxazole-5-carboxylic Acid

An alternative method involves the direct esterification of isoxazole-5-carboxylic acid.

Experimental Protocol: Synthesis of **Methyl Isoxazole-5-carboxylate**[12]

- A mixture of isoxazole-5-carboxylic acid (2.5 g, 22.1 mmol), sodium bicarbonate (5.57 g, 66.32 mmol), and iodomethane (8.26 mL, 132.65 mmol) in N,N-dimethylformamide (DMF, 30 mL) is stirred at 25 °C for 19 hours.[12]
- Upon completion, the reaction mixture is diluted with deionized water (30 mL) and extracted with ether (2 x 50 mL).[12]
- The combined organic layers are washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[12]
- The crude product is purified by flash chromatography to afford **methyl isoxazole-5-carboxylate** as an amorphous solid (1.2 g, 42.7% yield).[12]


Spectroscopic Data

Characterization of **methyl isoxazole-5-carboxylate** and its derivatives relies on standard spectroscopic techniques. The following table summarizes key data points found in the literature.

Technique	Data	Source(s)
¹ H NMR	Available spectral data can be found on platforms like ChemicalBook. For a derivative, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate: δ (ppm) in CDCl ₃ : 4.14 (3H, s), 4.02 (3H, s).	[1][13]
¹³ C NMR	For methyl 3-methoxy-4-nitroisoxazole-5-carboxylate: δ (ppm) in CDCl ₃ : 164.0, 157.4, 155.0, 127.7, 58.9, 54.2.	[1]
Mass Spec.	For the parent compound, m/z [M+H] ⁺ : 128. For methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, HRMS m/z (APCI ⁺) [M+H] ⁺ : Found 203.0295, Calculated 203.0299.	[1][12]
IR	Spectral data is available on databases like SpectraBase. For 5-methylisoxazole-3-carboxamide derivatives, characteristic stretches include ~3500 cm ⁻¹ (N-H) and ~1720 cm ⁻¹ (C=O).	[14][15]

Applications in Medicinal Chemistry

The isoxazole ring is a prominent feature in numerous FDA-approved drugs and serves as a privileged scaffold in drug discovery.[11][16] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular properties.[4][5][16] **Methyl isoxazole-5-carboxylate** is a key intermediate for creating libraries of these bioactive compounds.[2]

[Click to download full resolution via product page](#)

Caption: Logical workflow for drug discovery using a **methyl isoxazole-5-carboxylate** scaffold.

Anticancer Activity

Novel isoxazole-piperazine hybrids synthesized from isoxazole intermediates have demonstrated potent cytotoxic activities against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines.^[17] Specific derivatives showed IC₅₀ values in the low micromolar range.

Compound ID	Cell Line	IC ₅₀ (µM)	Biological Effect	Source
5I - 5o	Various	0.3 – 3.7	Potent cytotoxicity	[17]
5m, 5o	Huh7, Mahlau	1 - 4	Induce oxidative stress, apoptosis, cell cycle arrest	[17]

These compounds were found to induce apoptosis and cell cycle arrest by activating the p53 protein and inhibiting the Akt cell survival pathway.[\[17\]](#)

Antitubercular Activity

Derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated for their activity against *Mycobacterium tuberculosis* H37Rv.[\[15\]](#) The Microplate Alamar Blue Assay (MABA) was used to determine the Minimum Inhibitory Concentration (MIC).

Compound ID	MIC (µM) against <i>M. tuberculosis</i> H37Rv	Source
10, 14	3.125	[15]
9, 13	6.25	[15]
15, 17	12.5	[15]

These results highlight the potential of the isoxazole scaffold in developing new treatments for tuberculosis. The active compounds also showed a good safety profile against Vero and HepG2 cell lines.[\[15\]](#)

Conclusion

Methyl isoxazole-5-carboxylate is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its versatile structure allows for the creation of diverse molecular libraries, leading to the discovery of potent agents for treating

diseases like cancer and tuberculosis. The synthetic routes are well-documented, and the physical and spectroscopic properties are clearly defined, making it an accessible and powerful tool for researchers in drug development and chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 3-METHYLIISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]
- 3. Buy Methyl isoxazole-5-carboxylate | 15055-81-9 [smolecule.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Methyl isoxazole-5-carboxylate | C5H5NO3 | CID 2736892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. B25169.06 [thermofisher.cn]
- 9. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. METHYL ISOXAZOLE-5-CARBOXYLATE | 15055-81-9 [chemicalbook.com]
- 13. METHYL ISOXAZOLE-5-CARBOXYLATE(15055-81-9) 1H NMR [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Isoxazole-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057465#methyl-isoxazole-5-carboxylate-literature-review\]](https://www.benchchem.com/product/b057465#methyl-isoxazole-5-carboxylate-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com